

Application Notes and Protocols for the Quantification of 2-Phenylpyrimidine-5-sulfonamide

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Compound of Interest

Compound Name: 2-Phenylpyrimidine-5-sulfonamide

Cat. No.: B1528319

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These application notes provide detailed methodologies for the quantitative analysis of **2-Phenylpyrimidine-5-sulfonamide** in various matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification of **2-Phenylpyrimidine-5-sulfonamide** in bulk drug substance and pharmaceutical formulations.

Experimental Protocol

1.1. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Data acquisition and processing software.

1.2. Reagents and Materials:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Triethylamine (for mobile phase adjustment)
- Orthophosphoric acid (for pH adjustment)
- **2-Phenylpyrimidine-5-sulfonamide** reference standard

1.3. Chromatographic Conditions:

- Mobile Phase: A mixture of 0.035M triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a ratio of 70:30 (v/v).^[1]
- Flow Rate: 1.0 mL/min.^{[1][2]}
- Column Temperature: Ambient.
- Detection Wavelength: 290 nm.^[1]
- Injection Volume: 20 µL.

1.4. Standard Solution Preparation:

- Prepare a stock solution of **2-Phenylpyrimidine-5-sulfonamide** reference standard in the mobile phase at a concentration of 100 µg/mL.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5-500 µg/mL.^[2]

1.5. Sample Preparation:

- Bulk Drug: Accurately weigh and dissolve an appropriate amount of the **2-Phenylpyrimidine-5-sulfonamide** bulk drug in the mobile phase to obtain a theoretical concentration of 100 µg/mL.

- Formulations: For solid dosage forms, grind a representative number of units to a fine powder. Dissolve a portion of the powder, equivalent to a single dose, in a suitable volume of mobile phase. Sonicate for 15 minutes and then centrifuge. Dilute the supernatant with the mobile phase to a final concentration within the calibration range.

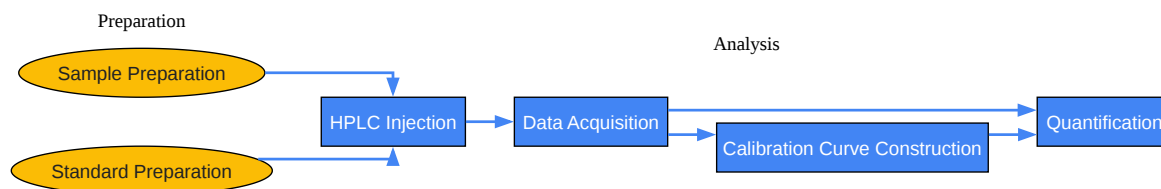
1.6. Analysis:

- Inject the standard solutions and sample solutions into the HPLC system.
- Record the peak areas of the analyte.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of **2-Phenylpyrimidine-5-sulfonamide** in the sample solutions from the calibration curve.

Quantitative Data Summary

Parameter	Typical Value	Reference
Linearity Range	5 - 500 µg/mL	[2]
Correlation Coefficient (r^2)	> 0.999	[2]
Intra-day Precision (%RSD)	< 1%	[2]
Inter-day Precision (%RSD)	< 2.6%	[2]
Recovery	100 - 103%	[2]

Experimental Workflow



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Caption: HPLC analysis workflow for **2-Phenylpyrimidine-5-sulfonamide**.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of **2-Phenylpyrimidine-5-sulfonamide** in complex biological matrices such as plasma and tissue.

Experimental Protocol

2.1. Instrumentation:

- Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[3]

2.2. Reagents and Materials:

- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)

- Formic acid (0.1%)
- Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

2.3. LC-MS/MS Conditions:

- Mobile Phase A: 0.1% Formic acid in water.[3]
- Mobile Phase B: Acetonitrile.[3]
- Gradient Elution:
 - 0 - 0.5 min: 5% B
 - 0.5 - 2.0 min: 5% to 30% B
 - 2.0 - 3.0 min: 30% to 70% B
 - 3.0 - 4.0 min: 70% to 95% B
 - 4.0 - 4.5 min: 95% B
 - 4.5 - 5.0 min: 95% to 100% B
 - 5.0 - 5.5 min: 100% B[3]
- Flow Rate: 0.4 mL/min.[3]
- Column Temperature: 40°C.[3]
- Injection Volume: 5 µL.[3]
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for **2-Phenylpyrimidine-5-sulfonamide** and the IS need to be determined by direct infusion.

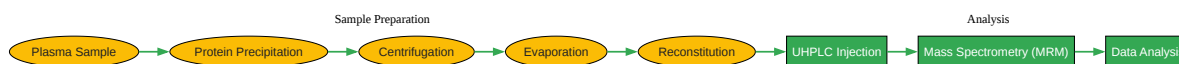
2.4. Standard and Sample Preparation:

- Stock and Working Solutions: Prepare stock solutions of **2-Phenylpyrimidine-5-sulfonamide** and the IS in methanol. Prepare working solutions by serial dilution.
- Plasma Sample Preparation (Protein Precipitation):
 - To 100 μ L of plasma, add 300 μ L of acetonitrile containing the internal standard.
 - Vortex for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 μ L of the initial mobile phase.

Quantitative Data Summary

Parameter	Typical Value	Reference
Linearity Range	0.5 - 1000 ng/mL	Adapted from[4][5]
LLOQ	0.5 - 2.5 ng/mL	Adapted from[4][5]
Accuracy	85 - 115%	[3]
Precision (%RSD)	< 15%	[3]
Extraction Recovery	> 80%	[3]

Experimental Workflow



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Caption: LC-MS/MS sample preparation and analysis workflow.

UV-Vis Spectrophotometry Method

This is a simple and cost-effective method for the determination of **2-Phenylpyrimidine-5-sulfonamide** in bulk form and simple formulations.

Experimental Protocol

3.1. Instrumentation:

- Double beam UV-Vis spectrophotometer.
- Matched quartz cuvettes (1 cm path length).

3.2. Reagents and Materials:

- Methanol (spectroscopic grade)
- **2-Phenylpyrimidine-5-sulfonamide** reference standard

3.3. Method Development:

- Determination of λ_{max} :
 - Prepare a 10 $\mu\text{g/mL}$ solution of **2-Phenylpyrimidine-5-sulfonamide** in methanol.
 - Scan the solution from 200 to 400 nm against a methanol blank.
 - The wavelength of maximum absorbance (λ_{max}) should be identified. For a similar pyrimidine derivative, a λ_{max} of 275 nm was observed.^[6]

3.4. Standard Solution Preparation:

- Prepare a stock solution of 100 $\mu\text{g/mL}$ of **2-Phenylpyrimidine-5-sulfonamide** in methanol.
- Prepare a series of standard solutions in the range of 50 to 150 $\mu\text{g/mL}$ by diluting the stock solution with methanol.^[6]

3.5. Sample Preparation:

- Accurately weigh and dissolve the sample containing **2-Phenylpyrimidine-5-sulfonamide** in methanol to obtain a concentration within the calibration range.

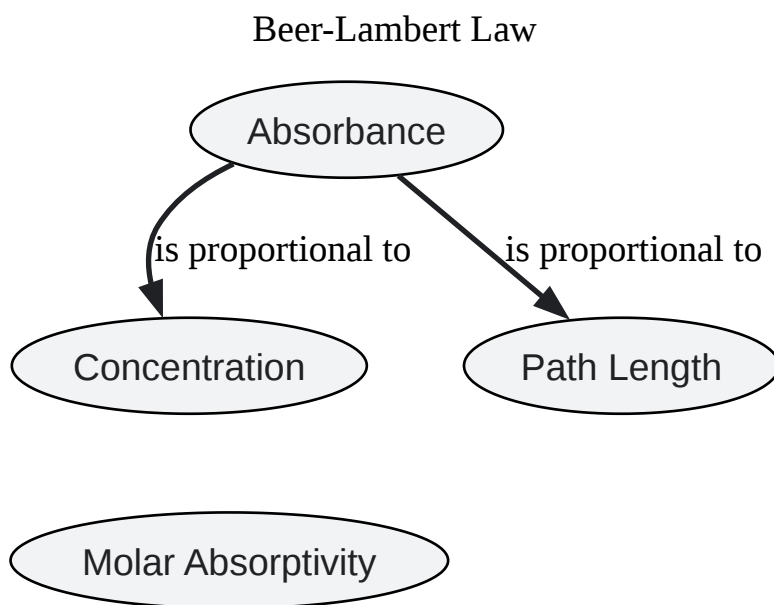
3.6. Analysis:

- Measure the absorbance of the standard and sample solutions at the determined λ_{max} against a methanol blank.
- Construct a calibration curve of absorbance versus concentration.
- Determine the concentration of the analyte in the sample from the calibration curve.

Quantitative Data Summary

Parameter	Typical Value	Reference
λ_{max}	~275 nm	[6]
Linearity Range	50 - 150 $\mu\text{g/mL}$	[6]
Correlation Coefficient (r^2)	> 0.998	

Logical Relationship Diagram



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Caption: Principle of UV-Vis spectrophotometric quantification.

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